molecular formula C24H26N6O B11216318 1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11216318
M. Wt: 414.5 g/mol
InChI Key: OVGANNWDYXQNMQ-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, substituted with a 3,4-dimethylphenyl group and a 4-(4-methoxyphenyl)piperazin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C24H26N6O/c1-17-4-5-20(14-18(17)2)30-24-22(15-27-30)23(25-16-26-24)29-12-10-28(11-13-29)19-6-8-21(31-3)9-7-19/h4-9,14-16H,10-13H2,1-3H3

InChI Key

OVGANNWDYXQNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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